

# Chemical properties and structure of Flumequine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flumequine*

Cat. No.: *B1672881*

[Get Quote](#)

## Flumequine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Flumequine** is a first-generation synthetic fluoroquinolone antibiotic.<sup>[1]</sup> It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> Historically, it has been utilized in veterinary medicine for treating enteric infections in livestock and aquaculture.<sup>[1]</sup> Its use in humans has been limited. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of **Flumequine**, tailored for a technical audience.

## Chemical Structure and Properties

**Flumequine**, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a white, odorless, and tasteless crystalline powder.<sup>[1]</sup> It is practically insoluble in water but finds solubility in organic solvents and alkaline solutions.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Flumequine**

| Property         | Value                                                                                     | Reference(s)        |
|------------------|-------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name       | 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ <i>ij</i> ]quinolizine-2-carboxylic acid | <a href="#">[1]</a> |
| Chemical Formula | C <sub>14</sub> H <sub>12</sub> FNO <sub>3</sub>                                          | <a href="#">[1]</a> |
| Molecular Weight | 261.25 g/mol                                                                              | <a href="#">[2]</a> |
| Melting Point    | 253-255 °C                                                                                | <a href="#">[2]</a> |
| Boiling Point    | 439.7 °C (Predicted)                                                                      | <a href="#">[3]</a> |
| Solubility       | Insoluble in water; Soluble in DMSO and dilute alkali hydroxides.                         | <a href="#">[2]</a> |
| pKa              | 6.5                                                                                       |                     |
| LogP             | 2.9                                                                                       | <a href="#">[2]</a> |

## Spectroscopic Data

Table 2: Spectroscopic Data for Flumequine

| Technique              | Key Data and Observations                                                                                                                                                                           | Reference(s) |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| UV-Vis                 | $\lambda_{\text{max}}$ : 219, 230, 249, 325, 338 nm                                                                                                                                                 |              |
| Infrared (IR)          | A study on Flumequine and its metal complexes provides some peak assignments. Key vibrations include those for C=O (carbonyl and carboxylic acid), C-N, C-F, and aromatic C-H bonds.                | [4]          |
| $^1\text{H}$ NMR       | Detailed assigned spectra for Flumequine are not readily available in the searched literature. However, related structures show characteristic signals for aromatic, aliphatic, and methyl protons. |              |
| $^{13}\text{C}$ NMR    | Similar to $^1\text{H}$ NMR, a fully assigned spectrum for Flumequine is not readily available. Related compounds show distinct signals for carbonyl, aromatic, and aliphatic carbons.              |              |
| Mass Spectrometry (MS) | The protonated molecule $[\text{M}+\text{H}]^+$ is observed. Fragmentation patterns involve the loss of $\text{H}_2\text{O}$ , CO, and cleavage of the quinolizine ring structure.                  | [5][6]       |

## Synthesis of Flumequine

The synthesis of **Flumequine** typically involves a multi-step process. A general synthetic pathway is outlined below.



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Flumequine**.

## Experimental Protocol: General Synthesis

A common route to **Flumequine** involves the condensation of 5-fluoro-2-methyltetrahydroquinoline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification.

**Step 1: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline** A reaction mixture of 4-fluoroaniline and crotonaldehyde in the presence of an acid catalyst is heated to yield 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

**Step 2: Condensation with Diethyl ethoxymethylenemalonate** The resulting tetrahydroquinoline derivative is then reacted with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

**Step 3: Thermal Cyclization and Saponification** The intermediate is heated at high temperatures, often in a high-boiling solvent like diphenyl ether, to induce cyclization. The resulting ester is then saponified, typically using a base like sodium hydroxide, followed by acidification to yield **Flumequine**.

## Mechanism of Action

### Primary Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

**Flumequine**, like other quinolone antibiotics, exerts its primary antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [1][7] These enzymes are crucial for DNA replication, repair, and recombination.

- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
- Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting these enzymes, **Flumequine** disrupts essential cellular processes, leading to a halt in bacterial cell division and ultimately, cell death.[7]



[Click to download full resolution via product page](#)

Mechanism of action of **Flumequine** via inhibition of DNA gyrase and topoisomerase IV.

## Secondary Signaling Pathway: p38 MAPK and JNK in Melanogenesis

Interestingly, recent research has uncovered a secondary effect of **Flumequine** related to melanogenesis. Studies have shown that **Flumequine** can increase melanin production in B16F10 melanoma cells and zebrafish larvae. This effect is not due to direct interaction with tyrosinase, the key enzyme in melanin synthesis, but rather through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. The activation of these pathways leads to an upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation, which in turn increases tyrosinase expression and melanin synthesis.



[Click to download full resolution via product page](#)

Signaling pathway of **Flumequine**-induced melanogenesis.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Flumequine Analysis

HPLC is a widely used method for the quantification of **Flumequine** in various matrices, including biological fluids and tissues.

Table 3: Example HPLC Method Parameters for **Flumequine** Analysis

| Parameter          | Condition                                                                                                                                       |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Column             | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)                                                                                     |
| Mobile Phase       | A mixture of an aqueous buffer (e.g., 0.01 M phosphoric acid) and an organic solvent (e.g., acetonitrile). A gradient elution may be used.      |
| Flow Rate          | Typically 0.7 - 1.5 mL/min                                                                                                                      |
| Detection          | Fluorescence detection is common due to its high sensitivity and selectivity. Excitation and emission wavelengths are optimized for Flumequine. |
| Injection Volume   | 10 - 20 $\mu$ L                                                                                                                                 |
| Column Temperature | Often maintained at a constant temperature (e.g., 30 °C) for reproducibility.                                                                   |

#### Sample Preparation for Biological Matrices (General Protocol):

- Homogenization: Solid tissues are homogenized in a suitable buffer.
- Protein Precipitation: For plasma or serum samples, proteins are precipitated using an organic solvent like acetonitrile or methanol, followed by centrifugation.
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the previous step or the homogenized tissue sample is subjected to LLE or SPE for further purification and concentration of **Flumequine**.
- Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.



[Click to download full resolution via product page](#)

A general workflow for the analysis of **Flumequine** in biological samples by HPLC.

## DNA Gyrase Inhibition Assay

The inhibitory effect of **Flumequine** on DNA gyrase can be assessed using a supercoiling inhibition assay.

**Principle:** This assay measures the ability of an inhibitor to prevent the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose gel electrophoresis.

#### Materials:

- Purified bacterial DNA gyrase (subunits A and B)
- Relaxed circular plasmid DNA (e.g., pBR322)
- Assay buffer (containing Tris-HCl, KCl, MgCl<sub>2</sub>, DTT, ATP, and spermidine)
- **Flumequine** stock solution
- Stop solution (containing SDS, EDTA, and loading dye)
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide)

#### Protocol:

- Prepare reaction mixtures on ice containing the assay buffer, relaxed plasmid DNA, and varying concentrations of **Flumequine**.
- Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
- Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reactions by adding the stop solution.
- Load the samples onto an agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers.

- Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of **Flumequine**.

## Conclusion

**Flumequine** remains a significant compound for study, particularly in the fields of veterinary medicine and antibiotic research. Its well-characterized chemical properties and primary mechanism of action provide a solid foundation for further investigation. The discovery of its influence on the p38 MAPK and JNK signaling pathways opens new avenues for research into its broader biological effects. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working with this fluoroquinolone.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thieme-connect.de [thieme-connect.de]
- 2. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42835-25-6 CAS MSDS (Flumequine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. JPH0215077A - Production of flumequine - Google Patents [patents.google.com]
- 5. Flumequine CAS 42835-25-6 And Flumequine Sodium Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 6. prepchem.com [prepchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Chemical properties and structure of Flumequine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672881#chemical-properties-and-structure-of-flumequine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)